3-O-(2-Aminoethyl)-25-hydroxyvitamin D3 3-O-(2-Aminoethyl)-25-hydroxyvitamin D3 3'-O-Aminopropyl-25-hydroxyvitamin D3 is a vitamin D.
Brand Name: Vulcanchem
CAS No.: 163018-26-6
VCID: VC21348509
InChI: InChI=1S/C30H51NO2/c1-22-11-14-26(33-20-8-19-31)21-25(22)13-12-24-10-7-18-30(5)27(15-16-28(24)30)23(2)9-6-17-29(3,4)32/h12-13,23,26-28,32H,1,6-11,14-21,31H2,2-5H3/b24-12+,25-13-/t23-,26+,27-,28+,30-/m1/s1
SMILES: CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OCCCN)C
Molecular Formula: C30H51NO2
Molecular Weight: 457.7 g/mol

3-O-(2-Aminoethyl)-25-hydroxyvitamin D3

CAS No.: 163018-26-6

Cat. No.: VC21348509

Molecular Formula: C30H51NO2

Molecular Weight: 457.7 g/mol

Purity: >98%

* For research use only. Not for human or veterinary use.

3-O-(2-Aminoethyl)-25-hydroxyvitamin D3 - 163018-26-6

CAS No. 163018-26-6
Molecular Formula C30H51NO2
Molecular Weight 457.7 g/mol
IUPAC Name (6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-(3-aminopropoxy)-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol
Standard InChI InChI=1S/C30H51NO2/c1-22-11-14-26(33-20-8-19-31)21-25(22)13-12-24-10-7-18-30(5)27(15-16-28(24)30)23(2)9-6-17-29(3,4)32/h12-13,23,26-28,32H,1,6-11,14-21,31H2,2-5H3/b24-12+,25-13-/t23-,26+,27-,28+,30-/m1/s1
Standard InChI Key RAIPMHBURQASRR-BAUWAPLESA-N
Isomeric SMILES C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)OCCCN)C
SMILES CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OCCCN)C
Canonical SMILES CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OCCCN)C

Structural Characterization and Chemical Properties

Molecular Structure

3-O-(2-Aminoethyl)-25-hydroxyvitamin D3 is a modified form of 25-hydroxyvitamin D3 (25-OHD3), which is the major circulating form of vitamin D in humans. The compound features an aminoethyl group attached to the 3-O position of the secosteroid structure of vitamin D. This modification potentially alters the compound's polarity, solubility, and receptor binding properties compared to the parent 25-hydroxyvitamin D3 molecule.

The base structure resembles that of 25-hydroxyvitamin D3, which contains three hydroxyl groups that are specifically contacted by pairs of polar amino acids within vitamin D receptor's (VDR) ligand-binding pocket . The modification at the 3-O position with an aminoethyl group may influence how this compound interacts with the VDR and potentially other binding partners.

Comparative Analysis with Related Vitamin D Metabolites

Understanding 3-O-(2-Aminoethyl)-25-hydroxyvitamin D3 requires contextualizing it within the broader family of vitamin D compounds. As shown in Table 1, various vitamin D metabolites differ in their hydroxylation patterns, additional functional groups, and biological potencies.

Table 1: Comparison of 3-O-(2-Aminoethyl)-25-hydroxyvitamin D3 with Related Vitamin D Metabolites

CompoundKey Structural FeaturesEC50 for VDR ActivationPrimary Biological Role
1α,25-dihydroxyvitamin D3 (1,25(OH)2D3)Hydroxyl groups at positions 1α, 3, and 25~0.48 nM Active hormonal form, gene regulation
25-hydroxyvitamin D3 (25-OHD3)Hydroxyl groups at positions 3 and 25~322 nM Major circulating form, prohormone
3-O-(2-Aminoethyl)-25-hydroxyvitamin D3Aminoethyl at 3-O position, hydroxyl at position 25Not fully determinedUnder investigation
25-hydroxyvitamin D3-3-sulfate (25-OHD3-S)Sulfate group at position 3, hydroxyl at position 25Not fully determinedPotential reservoir for 25-OHD3
25-hydroxyvitamin D3-3-glucuronide (25-OHD3-G)Glucuronide at position 3, hydroxyl at position 25Not fully determinedPotential reservoir for 25-OHD3

Biological Mechanisms and Activities

Receptor Interactions

The biological activity of 3-O-(2-Aminoethyl)-25-hydroxyvitamin D3 is believed to involve interactions with the vitamin D receptor (VDR), similar to other vitamin D metabolites. When vitamin D compounds bind to VDR, they can modulate the expression of various genes involved in calcium and phosphate metabolism, which is crucial for maintaining bone health and calcium homeostasis.

The parent compound, 25-hydroxyvitamin D3, has been shown to directly activate VDR, albeit with significantly lower potency than 1α,25-dihydroxyvitamin D3. Studies indicate that 25-hydroxyvitamin D3 has an EC50 value of approximately 322 nM for gene expression modulation, which is about 600-fold higher than the EC50 of 1α,25-dihydroxyvitamin D3 (0.48 nM) . The aminoethyl modification in 3-O-(2-Aminoethyl)-25-hydroxyvitamin D3 may alter these binding characteristics and resultant biological activities.

Research Status and Findings

Current Experimental Evidence

Studies on 25-hydroxyvitamin D3 have demonstrated that it can modulate the transcriptome of peripheral blood mononuclear cells (PBMCs), possibly through direct activation of the vitamin D receptor . At saturating concentrations (above 250 nM), 25-hydroxyvitamin D3 affects a comparable number and identity of target genes as the more potent 1α,25-dihydroxyvitamin D3 . The 3-O-aminoethyl modification may alter these transcriptomic effects.

Comparative Potency Analysis

Recent research has begun to shed light on the structure-activity relationships among vitamin D metabolites. As shown in Table 2, vitamin D metabolites display varying potencies in modulating gene expression.

Table 2: Comparative EC50 Values of Vitamin D Metabolites for Gene Expression

Vitamin D MetaboliteAverage EC50 (nM)Potency Relative to 1,25(OH)2D3Notable Target Genes
1α,25-dihydroxyvitamin D30.481.0ENPP2 (0.10 nM), LMNA (2.39 nM)
25-hydroxyvitamin D3322~0.0015NXPH4 (121 nM), ENTPD7 (461 nM)
25-hydroxyvitamin D2295~0.0016SLC11A1 (132 nM), STAB1 (421 nM)
3-O-(2-Aminoethyl)-25-hydroxyvitamin D3Not fully determinedUnder investigationUnder investigation

These comparative potency data highlight the significant influence of structural modifications on the biological activity of vitamin D metabolites. The aminoethyl modification in 3-O-(2-Aminoethyl)-25-hydroxyvitamin D3 may similarly alter its potency and gene-specific sensitivity pattern.

Synthesis and Analytical Methods

Synthetic Approaches

The challenge in synthesizing this compound lies in achieving regioselective modification without affecting other reactive sites in the molecule. Advanced synthetic methodologies, potentially including protecting group strategies and selective reagents, would be necessary for efficient preparation of this compound.

Analytical Characterization Techniques

Accurate quantification and characterization of 3-O-(2-Aminoethyl)-25-hydroxyvitamin D3 and related compounds is crucial for research and potential clinical applications. Methods that have been employed for related vitamin D metabolites include:

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity

  • Derivatization techniques to enhance detection sensitivity, such as using 4-(4'-dimethylaminophenyl)-1,2,4-triazoline-3,5-dione (DAPTAD)

  • Multiple reaction monitoring (MRM) in positive ion mode with deuterated internal standards

These analytical approaches could be adapted for the specific detection and quantification of 3-O-(2-Aminoethyl)-25-hydroxyvitamin D3 in biological matrices.

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